

Isophysalin G: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Isophysalin G*

Cat. No.: *B13921451*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophysalin G, a member of the physalin family of steroidal lactones, has garnered significant interest within the scientific community for its potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and historical context of **Isophysalin G**, detailed experimental protocols for its isolation and characterization, a summary of its known biological activities with supporting quantitative data, and a discussion of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of **Isophysalin G** is intrinsically linked to the broader exploration of the *Physalis* genus (Solanaceae family), plants with a long history of use in traditional medicine. The initial discovery of physalins dates back to the mid-20th century, with the isolation of Physalin A.^[1] These compounds are characterized by a unique 13,14-seco-16,24-cyclo-steroid skeleton.^[2]

While the precise first report of **Isophysalin G**'s isolation is not readily available in widely indexed literature, it was identified as a naturally occurring physalin from *Physalis alkekengi*. The ongoing investigation into the chemical constituents of *Physalis* species has led to the identification of a diverse array of physalins, including **Isophysalin G**, often isolated alongside

other members of its class. The study of these compounds has been propelled by their intriguing chemical structures and significant pharmacological potential.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Isolation and Purification of Isophysalin G from *Physalis alkekengi*

The following is a representative protocol for the isolation and purification of **Isophysalin G**, synthesized from general procedures described for physalins.

Materials:

- Dried and powdered calyces of *Physalis alkekengi*
- Methanol (analytical grade)
- Dichloromethane (analytical grade)
- Ethyl acetate (analytical grade)
- n-Hexane (analytical grade)
- Silica gel (for column chromatography, 200-300 mesh)
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

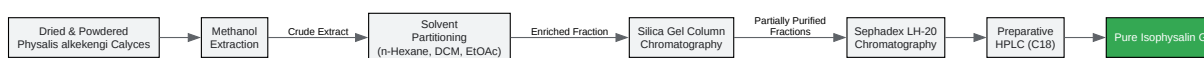
Protocol:

- **Extraction:** The dried and powdered calyces of *Physalis alkekengi* are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl

acetate. The physalins, including **Isophysalin G**, are typically enriched in the dichloromethane and ethyl acetate fractions.

- **Silica Gel Column Chromatography:** The enriched fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known physalins are combined.
- **Sephadex LH-20 Chromatography:** The combined fractions from the silica gel column are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.
- **Preparative HPLC:** The final purification of **Isophysalin G** is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of acetonitrile and water is commonly used as the mobile phase. The elution is monitored by a UV detector, and the peak corresponding to **Isophysalin G** is collected.
- **Purity Assessment:** The purity of the isolated **Isophysalin G** is confirmed by analytical HPLC and spectroscopic methods.

Experimental Workflow for **Isophysalin G** Isolation



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Caption: A generalized workflow for the isolation and purification of **Isophysalin G**.

Structure Elucidation of **Isophysalin G**

The chemical structure of **Isophysalin G** is determined using a combination of modern spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR and ^{13}C NMR: One-dimensional NMR spectra provide crucial information about the proton and carbon environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ^1H NMR spectrum help to identify the types of protons and their neighboring atoms. The ^{13}C NMR spectrum reveals the number of distinct carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the complete carbon skeleton and placing functional groups.

2.2.2. Mass Spectrometry (MS)

- High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of **Isophysalin G**.
- Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecular ion provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the presence of specific substructures and confirm the overall connectivity of the molecule.

Biological Activity and Quantitative Data

Isophysalin G exhibits a range of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

Physalins, including **Isophysalin G**, have been shown to possess significant anti-inflammatory effects. Their mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB, **Isophysalin G** can effectively suppress the inflammatory response.

Cytotoxic Activity

Isophysalin G has demonstrated cytotoxic activity against various human cancer cell lines. The table below summarizes the available IC₅₀ values for **Isophysalin G** and other related physalins.

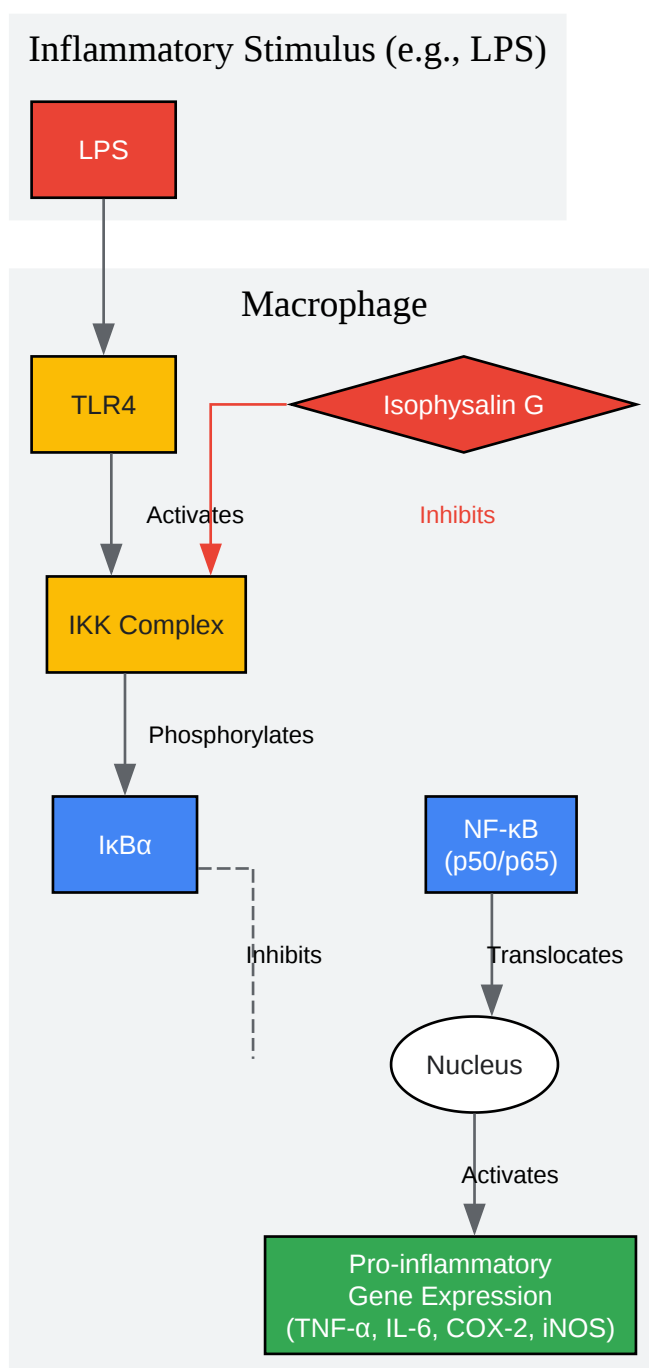
Compound	Cell Line	IC ₅₀ (μM)	Reference
Isophysalin G	Data Not Available	-	-
Physalin A	Various	Varies	[1]
Physalin B	Various	Varies	[1]
Physalin D	Various	Varies	[1]
Physalin F	Various	Varies	[1]
Physalin H	Various	Varies	[1]

Note: Specific IC₅₀ values for **Isophysalin G** are not readily available in the reviewed literature. The table highlights the cytotoxic potential of the physalin class of compounds.

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of physalins are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a plausible mechanism for how **Isophysalin G** may exert its anti-inflammatory action.

Proposed Anti-inflammatory Signaling Pathway of **Isophysalin G**



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